Dimethanesulfonamide

Description

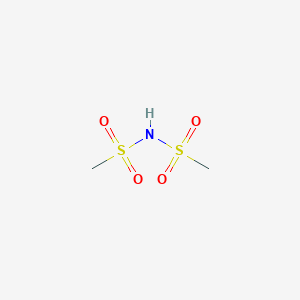

Structure

3D Structure

Properties

IUPAC Name |

N-methylsulfonylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO4S2/c1-8(4,5)3-9(2,6)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTGBOFCIDHVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063803 | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5347-82-0 | |

| Record name | N-(Methylsulfonyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5347-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005347820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethanesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonamide, N-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDU55M5SER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dimethanesulfonamide

Abstract

Dimethanesulfonamide, also known as N-(methylsulfonyl)methanesulfonamide or bis(methanesulfonyl)amine, is a unique chemical entity characterized by a central acidic nitrogen atom flanked by two electron-withdrawing methanesulfonyl groups. This structural arrangement imparts distinct physical and chemical properties that make it a compound of significant interest to researchers in organic synthesis and drug development. This technical guide provides a comprehensive exploration of this compound's core properties, including its physicochemical parameters, spectral characteristics, chemical reactivity, and stability. Furthermore, this guide furnishes detailed experimental protocols for its characterization and synthesis, offering field-proven insights for its practical application in a laboratory setting.

Introduction and Molecular Structure

This compound (CAS No. 5347-82-0) belongs to the sulfonamide class of organic compounds. Unlike simple primary sulfonamides such as methanesulfonamide, this compound possesses two sulfonyl groups bonded to a single nitrogen atom. This configuration dramatically increases the acidity of the N-H proton, making the molecule a potent, non-nucleophilic proton source and a unique building block in synthesis. Its structure is fundamental to understanding its reactivity and potential applications.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| IUPAC Name | N-methylsulfonylmethanesulfonamide | [1] |

| CAS Number | 5347-82-0 | [1] |

| Molecular Formula | C₂H₇NO₄S₂ | [1] |

| Molecular Weight | 173.22 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | |

| Melting Point | 151-153 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure. Distillation requires high vacuum. | Inferred from[2][3][4][5] |

| Density | ~1.2 g/cm³ (estimated based on similar structures) | Based on[6] |

| pKa | < 10 (predicted to be significantly more acidic than methanesulfonamide's pKa of ~10.87 due to two electron-withdrawing sulfonyl groups) | Inferred from[7] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); Soluble in water; Sparingly soluble in non-polar solvents. | Inferred from[7][8][9] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

-

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3200-3300 cm⁻¹. The position and shape are influenced by hydrogen bonding in the solid state.

-

C-H Stretch: Peaks corresponding to the methyl C-H stretching vibrations are observed around 2900-3000 cm⁻¹.

-

S=O Stretch (Asymmetric & Symmetric): Two strong, characteristic absorption bands for the sulfonyl group are expected. The asymmetric stretch typically appears around 1320-1360 cm⁻¹, and the symmetric stretch appears around 1140-1180 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to good solubility and the ability to observe the exchangeable N-H proton.

-

¹H NMR:

-

-CH₃ protons: A sharp singlet is expected around δ 3.0-3.5 ppm. The two methyl groups are chemically equivalent, thus giving a single signal that integrates to 6 protons.

-

-NH proton: A potentially broad singlet is expected at a downfield chemical shift (δ > 8 ppm) due to the strong deshielding effect of the two adjacent sulfonyl groups.[10][11][12] The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature.[13]

-

-

¹³C NMR:

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation. Under Electron Ionization (EI) or Electrospray Ionization (ESI), this compound is expected to exhibit characteristic fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 173.

-

Key Fragmentation Pathways:

-

Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides.[17][18] This can lead to fragments corresponding to the methanesulfonyl cation [CH₃SO₂]⁺ at m/z = 79.

-

Loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z = 158.

-

Loss of sulfur dioxide (SO₂) is another characteristic fragmentation, which can occur from various fragment ions.[17]

-

Chemical Properties and Reactivity

Acidity of the N-H Proton

The most significant chemical feature of this compound is the high acidity of the N-H proton. The two strongly electron-withdrawing methanesulfonyl groups effectively delocalize the negative charge of the resulting conjugate base (anion) through resonance, significantly stabilizing it. This makes this compound a much stronger acid than primary sulfonamides like methanesulfonamide (pKa ≈ 10.87).[7] This enhanced acidity allows for its deprotonation by relatively weak bases to form the corresponding salt, which can act as a nucleophile in various reactions.

Stability and Hydrolysis

This compound is a chemically stable compound under normal laboratory conditions. However, like other sulfonamides, it is susceptible to hydrolytic cleavage of the sulfur-nitrogen (S-N) bond under forced conditions, such as prolonged heating in strong acidic or basic aqueous solutions.[19][20] The primary degradation products would be methanesulfonic acid and methanesulfonamide. Due to the stability of the S-N bond, this compound is generally not suitable for use as a protecting group in multi-step synthesis where facile removal is required.

Synthesis and Experimental Protocols

Synthesis of this compound

A reliable method for the laboratory synthesis of this compound involves the reaction of methanesulfonyl chloride with methanesulfonamide in the presence of a non-nucleophilic base. This reaction forms the second S-N bond.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methanesulfonamide (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Reaction: Cool the stirred solution to 0 °C in an ice bath. Add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.[21]

-

Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of this compound in a given solvent.

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent (e.g., water, ethanol, DMSO) to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to reach thermodynamic equilibrium.

-

Sample Separation: Once equilibrium is reached, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Applications in Research and Drug Development

While this compound is not as widely utilized as its simpler analog, methanesulfonamide, its unique properties suggest several potential applications:

-

Acid Catalysis: Due to its significant, non-nucleophilic acidity, it can serve as a proton source in organic reactions where the presence of a nucleophilic counter-ion is undesirable.

-

Building Block for Complex Molecules: The acidic N-H bond can be deprotonated, and the resulting anion can be used as a nucleophile to be incorporated into more complex molecular scaffolds.

-

Ligand in Coordination Chemistry: The nitrogen and oxygen atoms can act as coordination sites for metal ions, making it a potential ligand for creating novel metal-organic complexes.

-

Reference Compound: In medicinal chemistry, it can serve as a reference compound when studying the structure-activity relationships (SAR) of more complex sulfonamide-containing drug candidates, helping to elucidate the role of N-H acidity and hydrogen bonding potential.

Conclusion

This compound is a compound defined by the powerful electron-withdrawing effects of its two methanesulfonyl groups. This leads to a highly acidic N-H proton, which is the dominant feature of its chemical reactivity. Its properties as a stable, crystalline solid with predictable spectroscopic characteristics make it a manageable and interesting compound for advanced chemical research. The protocols and data presented in this guide offer a solid foundation for scientists and researchers to confidently work with and explore the potential of this compound in their synthetic and developmental endeavors.

References

- Benchchem. (n.d.). Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.

- Biosynth. (n.d.). N-Methyl methanesulfonamide | 1184-85-6.

- Benchchem. (n.d.). Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides.

- Benchchem. (n.d.). Stability of methanesulfonamide in acidic and basic conditions.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride.

-

PubChem. (n.d.). Methanesulfonamide, N-(methylsulfonyl)-. Retrieved from [Link].

-

PubChem. (n.d.). N-methyl-N-methylsulfonylmethanesulfonamide. Retrieved from [Link].

- ChemBK. (2024, April 10). N-Methyl methanesulfonamide.

-

ResearchGate. (2021, October 13). What is the proper way to evaporate dmso? Retrieved from [Link].

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide.

- Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

PubChem. (n.d.). N-Methylmethanesulfonamide. Retrieved from [Link].

- Benchchem. (n.d.). Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide.

-

ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link].

-

PubMed. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Retrieved from [Link].

-

ResearchGate. (n.d.). 1 H NMR chemical shifts of compounds 1-11 in ppm (in [ 2 H 6 ]DMSO). Retrieved from [Link].

-

Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link].

-

PubMed. (n.d.). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Retrieved from [Link].

-

PubMed. (n.d.). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [Link].

- Compound Interest. (2015). A guide to 13c nmr chemical shift values.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link].

- Google Patents. (n.d.). Method of preparing methane sulfonamide and its derivatives.

-

ResearchGate. (2015, October 12). How can reduce the boiling point of DMF or DMSO? Retrieved from [Link].

-

PMC - NIH. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0004983). Retrieved from [Link].

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Modgraph. (2005, January 5). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link].

-

ResearchGate. (n.d.). The Applications of DMSO: Reactions and Applications. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. Retrieved from [Link].

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link].

Sources

- 1. Methanesulfonamide, N-(methylsulfonyl)- | C2H7NO4S2 | CID 79296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. N-Methyl methanesulfonamide | 1184-85-6 | FM38377 [biosynth.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. modgraph.co.uk [modgraph.co.uk]

- 14. compoundchem.com [compoundchem.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. researchgate.net [researchgate.net]

- 18. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Dimethanesulfonamide Derivatives

Foreword: The Rationale and Rising Interest in Dimethanesulfonamide Scaffolds

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, valued for its stability and broad biological activity.[1][2] The this compound moiety, in particular, represents a compelling scaffold. By engaging primary or secondary amines with two methanesulfonyl groups, we introduce a unique steric and electronic profile that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. These derivatives have emerged as promising candidates in various therapeutic areas, including oncology and anti-inflammatory research, due to their ability to act as potent enzyme inhibitors or modulators of cellular pathways.[3][4][5][6][7]

This guide moves beyond simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with a cohesive understanding of the critical considerations and causal relationships inherent in the synthesis and rigorous characterization of these novel compounds. We will explore not just the "how" but the fundamental "why" behind each methodological choice, ensuring a foundation of scientific integrity and reproducibility.

Part 1: Strategic Synthesis of this compound Derivatives

The most direct and widely adopted method for synthesizing this compound derivatives is the reaction of a primary or secondary amine with methanesulfonyl chloride.[2][8] This approach is effective, but its success hinges on careful control of reaction conditions to manage the reactivity of the amine and the production of hydrochloric acid as a byproduct.

The Core Reaction: Mechanistic Considerations

The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the expulsion of a chloride ion. As the reaction generates HCl, a base is required to act as an acid scavenger, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The choice of base is critical. Tertiary amines like triethylamine (TEA) or pyridine are commonly employed. Their function is solely to neutralize the generated acid without competing in the primary nucleophilic reaction. The stoichiometry is equally important; at least two equivalents of base are necessary for each amine group to drive the reaction to completion.

General Synthetic Workflow Diagram

The following diagram illustrates the logical flow for the synthesis of a generic this compound derivative from a primary amine.

Caption: General workflow for this compound synthesis.

Field-Proven Experimental Protocol

This protocol provides a self-validating system for the synthesis of a novel this compound derivative from a generic primary amine.

Materials:

-

Primary Amine (1.0 eq)

-

Methanesulfonyl Chloride (2.2 eq)

-

Triethylamine (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve the primary amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.

-

Reagent Addition: Add a solution of methanesulfonyl chloride (2.2 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintaining a slow addition rate is key to preventing a rapid temperature increase.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting amine spot indicates completion.

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted methanesulfonyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine. Each wash removes specific impurities: the bicarbonate removes acid, water removes water-soluble salts, and brine helps to break emulsions and begin the drying process.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes) to afford the pure this compound derivative.

Part 2: Rigorous Characterization of Novel Derivatives

The confirmation of a novel compound's structure and purity is non-negotiable. A multi-technique approach is required, where each method provides a unique and complementary piece of structural evidence. The workflow ensures that by the end of the process, the compound's identity is validated beyond reasonable doubt.

The Characterization Workflow: A Systematic Approach

Caption: Logical workflow for the characterization of a novel compound.

Key Analytical Techniques and Their Causality

A combination of spectroscopic and analytical methods is essential for unambiguous structure determination.[9][10][11]

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To identify the presence of key functional groups. It serves as a quick and reliable confirmation that the desired chemical transformation has occurred.

-

Protocol: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer and the spectrum is recorded.

-

Expected Data: For a this compound, the most characteristic signals are the strong, sharp asymmetric and symmetric stretching vibrations of the S=O bonds.[9][12]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the precise carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms.

-

Protocol: The purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube for analysis.

-

Expected Data: The ¹H NMR spectrum should show a characteristic singlet integrating to six protons for the two equivalent methyl groups of the this compound moiety.[9] The chemical shifts and coupling patterns of other signals will confirm the structure of the "R" group.

3. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its exact molecular formula.

-

Protocol: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Expected Data: The mass spectrum will show a molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the target compound.[9][10] HRMS provides a mass measurement with high accuracy (to four decimal places), allowing for the unambiguous determination of the elemental composition.

4. Single-Crystal X-ray Diffraction

-

Purpose: To provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This is the gold standard for structural proof.[13][14]

-

Protocol: A high-quality single crystal of the compound is grown, typically by slow evaporation of a solvent.[15][16] The crystal is mounted and irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure.[17]

-

Expected Data: The output is a detailed 3D model of the molecule, including precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry.[13]

Data Summary for a Hypothetical Derivative

The following table summarizes the expected characterization data for a novel this compound derivative.

| Technique | Parameter | Expected Observation/Value |

| FT-IR | S=O Asymmetric Stretch | ~1350-1320 cm⁻¹ (Strong) |

| S=O Symmetric Stretch | ~1160-1140 cm⁻¹ (Strong) | |

| ¹H NMR | -SO₂CH₃ Protons | Singlet, ~δ 3.0-3.4 ppm (Integration = 6H) |

| ¹³C NMR | -SO₂C H₃ Carbon | ~δ 40-45 ppm |

| HRMS (ESI) | [M+H]⁺ | Measured mass within 5 ppm of calculated mass |

| X-ray Crystal. | Molecular Structure | Confirmed connectivity and stereochemistry |

Conclusion and Future Outlook

The synthesis and characterization of novel this compound derivatives represent a fertile ground for the discovery of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for producing and validating these compounds with a high degree of scientific rigor. The causality-driven approach ensures that each step is understood, controlled, and reproducible. Future work in this area will likely focus on the development of more diverse and complex derivatives, exploring their potential against a wider range of biological targets and employing advanced computational methods to guide their rational design.

References

- YMER, A. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.

- Slideshare. (n.d.). Analysis of sulfonamides.

- Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International.

- (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.

- Rehman, H., et al. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry.

- Rehman, H., et al. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. ResearchGate.

- Evangelisti, L., et al. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules.

- Al-Masoudi, N. A., et al. (2017). Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphonates. Molecules.

- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.

- Staliński, K., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules.

- Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Molecular Diversity.

- Ortiz-Pastrana, N., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules.

- Ragab, F. A. A., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry.

- Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. ResearchGate.

- ResearchGate. (n.d.). Synthetic Routes of Sulfonamide Derivatives: A Brief Review.

- Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.

- ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications.

- (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.

- Gąsowska-Bajger, J., & Smoleński, P. (2024). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules.

- SciSpace. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.

- Semantic Scholar. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives.

- arXiv. (2025). XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction.

- Moodle@Units. (n.d.). X-ray macromolecular crystallography: an overview.

- Postnikov, P. S., et al. (2024). Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. XDXD: End-to-end crystal structure determination with low resolution X-ray diffraction. [arxiv.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. moodle2.units.it [moodle2.units.it]

Dimethanesulfonamide: A Technical Guide to Putative Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

Dimethanesulfonamide, systematically known as N-(methylsulfonyl)methanesulfonamide, is a unique small molecule whose biological activities remain largely unexplored in peer-reviewed literature. This guide, therefore, ventures into a scientifically-grounded exploration of its putative mechanisms of action. By examining its structural relatives—the well-established antibacterial sulfonamides and the diverse class of methanesulfonamide derivatives—we can construct a robust hypothesis-driven framework for future research. This document is designed not as a definitive statement of fact, but as a technical roadmap for scientists aiming to elucidate the biological role of this intriguing compound.

Section 1: Molecular Profile of this compound

This compound is characterized by the chemical formula C₂H₇NO₄S₂. Its structure features a central nitrogen atom bonded to two methanesulfonyl (-SO₂CH₃) groups. This symmetrical arrangement distinguishes it from many therapeutic sulfonamides that possess an arylamine group.

| Property | Value |

| Chemical Name | N-(methylsulfonyl)methanesulfonamide |

| CAS Number | 5347-82-0 |

| Molecular Formula | C₂H₇NO₄S₂ |

| Molecular Weight | 173.21 g/mol |

The presence of two electron-withdrawing methanesulfonyl groups significantly influences the acidity of the N-H proton, a key feature that may govern its interactions with biological targets.

Section 2: Putative Mechanism 1 - Antibacterial Action via Folate Synthesis Inhibition

Given its core sulfonamide structure, the most direct hypothesis for this compound's biological activity is as an antibacterial agent. The classical mechanism for this class of drugs is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2][3][4][5]

The Dihydropteroate Synthase (DHPS) Pathway

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1][6][7] This pathway is essential for the production of nucleotides and, consequently, for DNA replication and cell division.[5] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2][8] By competitively binding to the active site of DHPS, they prevent the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the synthesis of dihydropteroic acid and arresting bacterial growth (a bacteriostatic effect).[1][4]

Sources

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

A Preclinical Development Roadmap for Dimethanesulfonamide as a Novel Anticancer Therapeutic Agent

Abstract

This technical guide outlines a comprehensive, albeit hypothetical, preclinical research and development plan for Dimethanesulfonamide, a small molecule with an under-explored therapeutic potential. Recognizing the current scarcity of biological data for this compound, we propose a structured discovery pipeline to investigate its viability as a novel anticancer agent. This decision is predicated on the well-established precedent of the sulfonamide moiety, a key pharmacophore in a multitude of clinically successful antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the logical progression from initial compound characterization through in vitro validation and in vivo efficacy studies. We provide a framework of detailed experimental protocols, data interpretation strategies, and the underlying scientific rationale for each step, ensuring a robust and self-validating preclinical package compliant with regulatory expectations.[4][5][6][7]

Introduction: The Case for Investigating this compound

This compound ((CH₃SO₂)₂NH) is a simple, yet intriguing molecule. While its current utility is largely confined to chemical synthesis, its structural motif, the sulfonamide group, is a cornerstone of modern medicinal chemistry.[1] The broad spectrum of biological activities exhibited by sulfonamide-containing compounds, ranging from antimicrobial to anticancer effects, provides a strong rationale for a systematic investigation into the therapeutic potential of this compound.[2][3][8] Given the pressing need for new anticancer therapeutics, we hypothesize that this compound may possess latent antitumor activity. This guide, therefore, presents a rigorous, multi-stage preclinical evaluation plan to test this hypothesis. The journey from a novel chemical entity (NCE) to a potential clinical candidate is a long and complex one, typically taking over a decade.[9] This process begins with extensive preclinical research to establish a foundational understanding of the compound's safety and biological activity.[9][10]

Stage 1: Physicochemical Characterization and Formulation Development

Prior to any biological assessment, a thorough understanding of this compound's physicochemical properties is paramount. This initial phase ensures the quality and consistency of the compound used in all subsequent studies and informs the development of appropriate formulations for in vitro and in vivo testing.[9][11]

Compound Identity, Purity, and Stability Analysis

-

Objective: To confirm the chemical structure and assess the purity and stability of the this compound test article.

-

Methodologies:

-

Structural Confirmation: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection. A purity level of >95% is the standard acceptance criterion.

-

Solubility Determination: Assessment in a range of aqueous and organic solvents to guide formulation development.

-

Stability Studies: Evaluation under various conditions (temperature, pH, light) to establish storage and handling protocols.

-

Preclinical Formulation Development

The choice of formulation can significantly impact a compound's bioavailability and, consequently, its observed efficacy.[11] The initial goal is to develop simple, well-characterized formulations for early-stage screening.

-

Objective: To prepare stable and homogenous formulations for in vitro and in vivo administration.

-

Methodologies:

-

For In Vitro Studies: A stock solution in a suitable solvent (e.g., DMSO) will be prepared and serially diluted in cell culture media. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

-

For In Vivo Studies: Depending on solubility, simple solutions or suspension formulations will be developed for the chosen route of administration (e.g., oral gavage, intravenous injection).[11]

-

Stage 2: In Vitro Evaluation of Anticancer Activity

In vitro assays provide the first indication of a compound's potential as an anticancer agent and are essential for triaging molecules before advancing to more complex and costly in vivo studies.[12][13][14]

High-Throughput Screening for Cytotoxicity

-

Objective: To assess the cytotoxic effects of this compound across a panel of human cancer cell lines.

-

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., a panel representing diverse cancer types such as breast, lung, colon, etc.) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[1]

-

| Hypothetical Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 22.8 |

| HCT116 | Colon | 18.5 |

| PC-3 | Prostate | 35.1 |

Mechanistic In Vitro Assays

Should this compound demonstrate promising cytotoxicity, the next logical step is to elucidate its mechanism of action.

-

Objective: To determine if this compound induces programmed cell death (apoptosis).

-

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat a selected cancer cell line with this compound at its IC₅₀ concentration for 24 and 48 hours.

-

Cell Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Objective: To investigate if this compound causes cell cycle arrest.

-

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration.

-

Cell Fixation: Harvest and fix the cells in ethanol.

-

Staining: Treat the cells with RNase and stain with PI.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Caption: Workflow for in vitro mechanism of action studies.

Stage 3: In Vivo Evaluation of Antitumor Efficacy and Safety

Positive in vitro results must be validated in living organisms to assess a drug's efficacy and safety in a more complex physiological system.[13][15][16]

Animal Model Selection

The choice of an appropriate animal model is critical for obtaining clinically relevant data.[16][17][18]

-

Cell Line-Derived Xenograft (CDX) Models: These involve implanting human cancer cell lines into immunodeficient mice and are useful for initial efficacy testing.[15][16]

-

Patient-Derived Xenograft (PDX) Models: These models, where patient tumor tissue is implanted into mice, better recapitulate the heterogeneity of human tumors.[15][17]

In Vivo Efficacy Study

-

Objective: To evaluate the antitumor activity of this compound in a relevant in vivo model.

-

Experimental Protocol: CDX Efficacy Study

-

Tumor Implantation: Subcutaneously implant a human cancer cell line (e.g., HCT116) into immunodeficient mice.

-

Tumor Growth and Randomization: Once tumors reach a specified size, randomize the mice into treatment and control groups.

-

Dosing: Administer this compound (at various doses) and a vehicle control to the respective groups according to a predetermined schedule and route of administration.

-

Monitoring: Monitor tumor growth (using calipers) and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 | 0 |

| This compound | 25 | 900 | 40 |

| This compound | 50 | 600 | 60 |

| Positive Control | - | 450 | 70 |

Stage 4: ADME-Tox Profiling

Understanding a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is crucial for predicting its behavior in humans and ensuring its safety.[19][20][21][22][23][24][25]

In Vitro ADME Assays

A suite of in vitro assays can provide early insights into a compound's ADME properties.[19][21][23]

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict the drug's half-life.[21]

-

CYP450 Inhibition: Evaluates the potential for drug-drug interactions.[21][23]

-

Plasma Protein Binding: Determines the extent to which the drug binds to plasma proteins, which affects its distribution.[21]

In Vivo Pharmacokinetic (PK) Studies

-

Objective: To characterize the absorption and disposition of this compound in an animal model.[22][26][27][28]

-

Experimental Protocol: Murine PK Study

-

Dosing: Administer a single dose of this compound to mice via intravenous and oral routes.

-

Blood Sampling: Collect blood samples at various time points post-dosing.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

-

Caption: The ADME pathway of a therapeutic agent.

Preliminary Toxicity Assessment

-

Objective: To identify potential toxicities associated with this compound.

-

Methodologies:

-

In Vitro Cytotoxicity in Normal Cells: Assess the effect of the compound on non-cancerous cell lines to determine its selectivity.

-

Acute In Vivo Toxicity: A dose-escalation study in rodents to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.[6]

-

Conclusion and Future Directions

The successful completion of this preclinical roadmap would provide a comprehensive data package on the anticancer potential of this compound. Positive outcomes, including potent and selective in vitro cytotoxicity, a clear mechanism of action, significant in vivo tumor growth inhibition, and a favorable ADME-Tox profile, would strongly support its advancement into formal IND-enabling toxicology studies and subsequent clinical development.[4][5][7][29] This structured approach, grounded in established scientific principles, provides a robust framework for the early-stage evaluation of any novel chemical entity.

References

- Biocompare. (2025, December 15). In Vivo Models. Biocompare.

- PubMed. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.

- QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.

- GSC Online Press. (2025, March 13). The role of Pharmacokinetics in drug development. GSC Online Press.

- MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. MarinBio.

- Noble Life Sciences. (n.d.).

- Springer Nature Experiments. (n.d.). In Vivo Pharmacology Models for Cancer Target Research.

- (n.d.).

- Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Champions Oncology.

- Semantic Scholar. (n.d.). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar.

- PubMed. (2005, March). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.

- Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox. Cell Guidance Systems.

- (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.

- ALS TDI. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? ALS Therapy Development Institute.

- ResearchGate. (n.d.). (PDF) Pharmacokinetic Studies for Drug Development.

- Charles River Laboratories. (n.d.). Cancer Models.

- National Institutes of Health. (n.d.). In vivo models in breast cancer research: progress, challenges and future directions. NIH.

- Promega Corporation. (n.d.). ADME-Tox Assays.

- (n.d.). FDA Requirements for Preclinical Studies.

- U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. FDA.

- BenchChem. (n.d.).

- (2019, March 21).

- AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. AMSbiopharma.

- Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute.

- Promega Corporation. (n.d.). ADME/Toxicity - Drug Discovery.

- PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.

- Liveon Biolabs. (n.d.).

- PubMed. (2008, November). Systematic review of the nutritional supplements dimethyl sulfoxide (DMSO) and methylsulfonylmethane (MSM)

- PubMed Central. (n.d.). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers.

- Cambridge MedChem Consulting. (n.d.). Preclinical Checklist. Cambridge MedChem Consulting.

- National Center for Biotechnology Information. (2012, May 1).

- Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities. Prime Scholars.

- ResearchGate. (2024, February 10). Synthesis, biological and antioxidant activity of new diamides derived from sulfonamide drug and local anesthesia.

- ResearchGate. (2025, August 8). (PDF) Biological activities of sulfonamides.

- PubMed. (n.d.).

- National Institutes of Health. (2019, September 18).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. fda.gov [fda.gov]

- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 7. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]

- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. primescholars.com [primescholars.com]

- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. noblelifesci.com [noblelifesci.com]

- 14. In vitro assays and techniques utilized in anticancer drug discovery | Semantic Scholar [semanticscholar.org]

- 15. biocompare.com [biocompare.com]

- 16. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. championsoncology.com [championsoncology.com]

- 18. criver.com [criver.com]

- 19. marinbio.com [marinbio.com]

- 20. sagreview.com [sagreview.com]

- 21. cellgs.com [cellgs.com]

- 22. researchgate.net [researchgate.net]

- 23. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [promega.sg]

- 24. drugtargetreview.com [drugtargetreview.com]

- 25. Drug Discovery: ADME/Toxicity [worldwide.promega.com]

- 26. gsconlinepress.com [gsconlinepress.com]

- 27. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]

- 28. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]

- 29. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Exploring the solubility of Dimethanesulfonamide in various organic solvents

An In-depth Technical Guide to the Solubility of Dimethanesulfonamide and its Analogs in Organic Solvents

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a fundamental parameter in chemical and pharmaceutical sciences. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a critical determinant of a project's success. In the pharmaceutical industry, for instance, poor aqueous solubility is a major hurdle for new chemical entities (NCEs), with over 40% of NCEs being practically insoluble in water.[1] This directly impacts bioavailability, as a drug must be in a dissolved state to be absorbed into the systemic circulation and exert its pharmacological effect.[1][2][3]

The solubility in organic solvents is equally critical. It governs key processes such as chemical synthesis, purification, crystallization, and the formulation of non-aqueous dosage forms.[4][5][6] For a compound like this compound, understanding its behavior across a range of organic solvents is essential for designing robust synthetic routes, developing effective purification strategies, and formulating it for various applications.

This guide provides a technical overview of the principles governing solubility, presents quantitative data for the closely related analog Methanesulfonamide to illustrate these principles, and details a rigorous, field-proven protocol for determining equilibrium solubility.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). The process can be conceptually broken down into three steps:

-

Solute-Solute Separation: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (Lattice Energy).

-

Solvent-Solvent Separation: Energy is needed to create a cavity in the solvent large enough to accommodate the solute molecule.

-

Solute-Solvent Interaction: Energy is released when the solute molecule is inserted into the solvent cavity and new intermolecular forces (solvation) are formed.

The overall enthalpy of the solution (ΔH_sol) is the sum of these energy changes. Solubility is favored when the energy released during solvation compensates for the energy required to break the solute and solvent interactions.

Several computational and theoretical models can be used to predict solubility.[4] Methods like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC), COSMO-RS, and various quantitative structure-property relationship (QSPR) machine learning models attempt to estimate solubility based on molecular structure and thermodynamic properties.[7][8] These models are valuable for initial solvent screening but must be validated by empirical measurement.[7]

Quantitative Solubility Analysis of a Structural Analog

The following table summarizes the mole fraction solubility of Methanesulfonamide in various organic solvents at a constant temperature.

Table 1: Mole Fraction Solubility (x × 10²) of Methanesulfonamide in Various Organic Solvents at 318.15 K (45 °C)

| Rank | Solvent | Solvent Class | Mole Fraction Solubility (x × 10²) |

| 1 | 1,4-Dioxane | Ether | 2.619 |

| 2 | Acetone | Ketone | 1.630 |

| 3 | Ethyl Acetate | Ester | 1.471 |

| 4 | Acetonitrile | Nitrile | 0.5048 |

| 5 | Methanol | Alcohol | 0.3888 |

| 6 | Ethanol | Alcohol | 0.3391 |

| 7 | n-Propanol | Alcohol | 0.3133 |

| 8 | Toluene | Aromatic Hydrocarbon | 0.2737 |

| 9 | Isopropanol | Alcohol | 0.2574 |

| 10 | Cyclohexane | Aliphatic Hydrocarbon | 0.02238 |

Data sourced from a comprehensive study on Methanesulfonamide solubility.[9][10]

Qualitative data for other related compounds indicates that N-Methyl methanesulfonamide exhibits moderate solubility in polar organic solvents like ethanol and dimethylformamide (DMF).[11] Methanesulfonamide itself is noted as being slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[10][12]

Standard Protocol: Equilibrium Solubility Determination via the Saturation Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the Saturation Shake-Flask Method .[6][10] This protocol is consistent with the principles outlined in USP General Chapter <1236> "Solubility Measurements".[13][14][15] The objective is to create a saturated solution in equilibrium with an excess of the solid drug, ensuring the measured concentration represents the true thermodynamic limit.

Logical Workflow for Solubility Determination

The overall process follows a logical sequence from preparation to analysis, ensuring data integrity at each step.

Caption: Diagram 1: Overall Logic of a Solubility Study.

Step-by-Step Experimental Protocol

1. Materials and Preparation:

-

Solute: this compound (verify purity, e.g., >99%).

-

Solvents: Select a range of high-purity organic solvents.

-

Equipment: Analytical balance, calibrated volumetric flasks and pipettes, screw-cap vials (e.g., glass HPLC vials), thermostatic orbital shaker or water bath, centrifuge, syringe filters (e.g., 0.22 µm PTFE for organic solvents), and a calibrated analytical instrument for quantification (e.g., HPLC-UV, GC).

2. Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[10]

-

Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

Securely seal the vials to prevent any solvent evaporation, which would artificially inflate the measured concentration.

3. Equilibration:

-

Place the sealed vials into a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C). Precise temperature control is critical as solubility is temperature-dependent.[2]

-

Agitate the mixtures at a constant speed. The agitation time required to reach equilibrium can vary significantly (from 24 to 72 hours) depending on the solute-solvent system.[10] It is imperative to determine this time experimentally by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration no longer changes significantly.[14]

4. Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to rest at the experimental temperature to let the excess solid sediment.

-

Carefully withdraw a sample from the clear supernatant. The most reliable method is to use a syringe fitted with a chemical-resistant filter (e.g., PTFE) to remove all particulate matter. Alternatively, the samples can be centrifuged at high speed, and an aliquot of the supernatant carefully removed. This step is critical to avoid aspirating undissolved solid, which would lead to erroneously high solubility values.

5. Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibrated linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Construct a calibration curve using standard solutions of known concentration to ensure accurate quantification.

6. Data Analysis:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, mol/L, or mole fraction.

-

Report the mean solubility and standard deviation for the replicate samples.

Visualizing the Shake-Flask Workflow

This diagram details the critical steps and decision points within the experimental protocol itself.

Caption: Diagram 2: The Saturation Shake-Flask Workflow.

Discussion and Field Insights

The data for Methanesulfonamide (Table 1) offers valuable insights. The highest solubility is observed in 1,4-dioxane, a polar aprotic solvent capable of acting as a hydrogen bond acceptor. Its relatively high solubility in other polar aprotic solvents like acetone and ethyl acetate, compared to the protic alcohol series, suggests that hydrogen bond donation from the solvent is not the primary driver of solvation for this class of compounds. The very low solubility in non-polar solvents like cyclohexane is expected and highlights the polar nature of the sulfonamide functional group.

When conducting these experiments, it is crucial to be aware of potential pitfalls. The choice of filter material during the separation step must be validated to ensure it does not adsorb the solute, which would lead to an underestimation of solubility. Furthermore, for compounds that can exist in multiple crystalline forms (polymorphs), the solubility measurement will be specific to the most stable form at that temperature, as different polymorphs can have different solubilities. It is good practice to analyze the remaining solid post-experiment (e.g., by XRPD) to confirm the solid form has not changed.

Conclusion

While direct, comprehensive data for this compound solubility in organic solvents is sparse, a robust framework exists for its determination. By leveraging data from structural analogs like Methanesulfonamide, researchers can make informed decisions on solvent selection for synthesis, purification, and formulation. The cornerstone of this effort is the meticulous application of the saturation shake-flask method, a self-validating protocol that ensures the generation of accurate and reliable thermodynamic solubility data. This guide provides both the theoretical grounding and the practical, step-by-step methodology necessary for scientists to confidently explore and exploit the solubility characteristics of this compound and other critical compounds in their research and development endeavors.

References

- Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science.

- Cisneros, G.A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Guidechem. N-Methyl methanesulfonamide 1184-85-6 wiki.

- United States Pharmacopeia. <1236> Solubility Measurements. USP-NF.

- American Chemical Society. Predicting solubility curves via a thermodynamic cycle and machine learning.

- United States Pharmacopeia. (2023). General Chapter, <1236> Solubility Measurements. USP-NF. Rockville, MD.

- Popa, G., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia.

- ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments.

- Seppic. (2025).

- Biorelevant.com. USP <1236>: Solubility Measurements Chapter.

- Journal of Medical and Pharmaceutical Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.

- Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.

- Bouillot, B., et al. (2025). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- Zhang, Q., et al. (2020).

- BenchChem. (2025). A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.

- Qu, Y., et al. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- ChemicalBook. Methanesulfonamide | 3144-09-0.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seppic.com [seppic.com]

- 3. jmpas.com [jmpas.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Page loading... [guidechem.com]

- 12. Methanesulfonamide | 3144-09-0 [amp.chemicalbook.com]

- 13. uspnf.com [uspnf.com]

- 14. â©1236⪠Solubility Measurements [doi.usp.org]

- 15. biorelevant.com [biorelevant.com]

Dimethanesulfonamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-Depth Exploration of the Synthesis, Structure, Analysis, and Application of a Key Synthetic Building Block

Introduction

Dimethanesulfonamide, also known by its systematic name N-(methylsulfonyl)methanesulfonamide, is a unique chemical entity characterized by a nitrogen atom bonded to two methanesulfonyl groups. This structure imparts specific chemical properties that have made it a valuable, albeit specialized, intermediate in synthetic organic chemistry, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, molecular structure, analytical methodologies, applications in drug development, and essential safety and handling protocols.

Chemical Identity and Molecular Structure

This compound is a distinct chemical compound with the following identifiers:

| Property | Value |

| Chemical Name | This compound |

| Systematic Name | N-(methylsulfonyl)methanesulfonamide |

| CAS Number | 5347-82-0 |

| Molecular Formula | C₂H₇NO₄S₂ |

| Molecular Weight | 173.21 g/mol |

| Canonical SMILES | CS(=O)(=O)NS(=O)(=O)C |

| InChI Key | ICTGBOFCIDHVPA-UHFFFAOYSA-N |

The molecular structure of this compound consists of a central nitrogen atom covalently bonded to the sulfur atoms of two separate methanesulfonyl groups. This arrangement results in a molecule with high polarity and the potential for hydrogen bonding at the N-H position.

Caption: 2D representation of the this compound molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of methanesulfonyl chloride with an appropriate nitrogen source. A common approach involves the reaction of methanesulfonyl chloride with methanesulfonamide in the presence of a base.

A related and often utilized strategy in the synthesis of N-substituted sulfonamides involves the use of N-(trimethylsilyl)methanesulfonamide as a key intermediate.[1][2] This approach enhances the nucleophilicity of the sulfonamide nitrogen, allowing for milder reaction conditions.[2]

Experimental Protocol: Synthesis of N-(trimethylsilyl)methanesulfonamide (as a precursor)

This protocol describes the synthesis of a key intermediate that can be used to generate various N-substituted sulfonamides, illustrating a common synthetic strategy in this chemical class.[1]

Materials:

-

Methanesulfonyl chloride

-

Hexamethyldisilazane (HMDS)

-

Anhydrous solvent (e.g., 2-methyltetrahydrofuran)

-

Triethylamine

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a 100 mL reactor, add methanesulfonamide (5.00 g) and 2-methyltetrahydrofuran (50 mL).[3]

-

Cool the mixture to approximately 10°C.[3]

-

Add triethylamine (11.1 mL) to the mixture.[3]

-

Slowly add methanesulfonyl chloride (2.58 mL, 33.3 mmol) to the mixture while maintaining the temperature at about 10°C.[3]

-

Agitate the mixture at 10°C until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture can be worked up by quenching with water, followed by extraction and purification to yield the desired this compound.

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are important building blocks in the synthesis of various pharmaceutically active compounds. The sulfonamide functional group is a key structural motif in a wide range of therapeutic agents.[4][5]

Role as a Chemical Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[6][] Its bifunctional nature allows for the introduction of two sulfonyl groups, which can influence the physicochemical properties of a molecule, such as solubility and metabolic stability.

Application in Kinase Inhibitors

Kinases are a significant class of drug targets, particularly in oncology.[8][9][10] Many FDA-approved small-molecule kinase inhibitors contain a sulfonamide moiety, which often plays a critical role in binding to the target protein.[10][11] While direct incorporation of the entire this compound structure is less common, the underlying methanesulfonamide substructure is prevalent. The synthesis of these inhibitors may involve intermediates structurally related to this compound. For instance, the synthesis of certain 6-cyclohexylmethoxy-2-arylaminopurines as potential kinase inhibitors involves the use of sulfonamide-containing intermediates.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl Sulfoxide (DMSO) in API and Pharmaceutical Intermediate Manufacturing: - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Frontiers | Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors Using Dried Blood Microsamples [frontiersin.org]

- 10. FDA-approved small-molecule kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Dimethanesulfonamide and Its Analogs: A Technical Guide for Drug Discovery

In the intricate world of drug discovery, the sulfonamide scaffold has long been a cornerstone, giving rise to a multitude of therapeutic agents with diverse biological activities. Among these, Dimethanesulfonamide and its analogs represent a particularly versatile and promising class of compounds. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive literature review of this chemical space. Moving beyond a mere recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights to empower your own research and development endeavors.

The Core Moiety: Understanding this compound

This compound, a simple yet functionally rich molecule, serves as the foundational building block for a vast array of pharmacologically active analogs. Its chemical structure, characterized by a central sulfonamide group flanked by two methyl moieties, provides a unique combination of polarity, hydrogen bonding potential, and metabolic stability.

While specific experimental data on the physicochemical properties of the parent this compound is not extensively documented in readily available literature, insights can be drawn from related sulfonamides and the well-characterized solvent, Dimethyl Sulfoxide (DMSO). DMSO, a highly polar aprotic solvent, is known for its remarkable stability under various conditions.[1][2] This inherent stability is a desirable trait in drug candidates, contributing to a longer shelf life and predictable behavior in biological systems.

Crafting Diversity: Synthesis of this compound Analogs

The true power of the this compound scaffold lies in its amenability to chemical modification, allowing for the creation of extensive analog libraries with diverse functionalities. A primary route for analog synthesis involves the N-substitution of the sulfonamide nitrogen, a versatile handle for introducing a wide range of chemical moieties.

General Synthetic Strategy: N-Arylation of Sulfonamides

A common and effective method for the synthesis of N-aryl this compound analogs involves the condensation of a sulfonyl chloride with an appropriately substituted aniline. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.